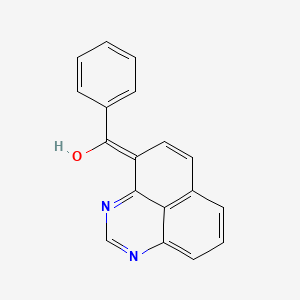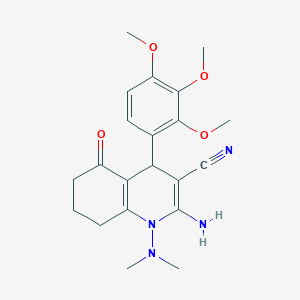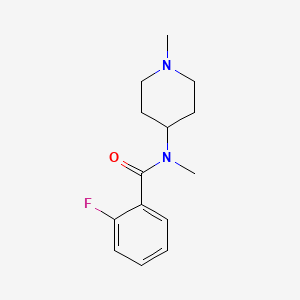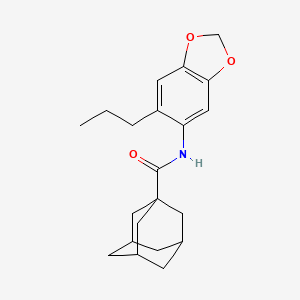
1H-perimidin-9-yl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-BENZOYL-1H-PERIMIDINE is a heterocyclic compound that belongs to the class of perimidines Perimidines are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-BENZOYL-1H-PERIMIDINE typically involves the condensation reaction of 1,8-diaminonaphthalene with a benzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 9-BENZOYL-1H-PERIMIDINE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as metal nanoparticles can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 9-BENZOYL-1H-PERIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized perimidine derivatives.
Reduction: Reduced perimidine derivatives.
Substitution: Substituted perimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-BENZOYL-1H-PERIMIDINE involves its interaction with various molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. Additionally, the perimidine ring can intercalate into DNA, causing DNA damage and inhibiting cell proliferation .
Comparison with Similar Compounds
1H-PERIMIDINE: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
9-ACETYL-1H-PERIMIDINE: Similar structure but with an acetyl group instead of a benzoyl group, leading to different reactivity and applications.
9-PHENYL-1H-PERIMIDINE:
Uniqueness: 9-BENZOYL-1H-PERIMIDINE stands out due to the presence of the benzoyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H12N2O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(Z)-perimidin-4-ylidene(phenyl)methanol |
InChI |
InChI=1S/C18H12N2O/c21-18(13-5-2-1-3-6-13)14-10-9-12-7-4-8-15-16(12)17(14)20-11-19-15/h1-11,21H/b18-14- |
InChI Key |
WPWCTYBPXWHPSJ-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C=CC3=C4C2=NC=NC4=CC=C3)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=C4C2=NC=NC4=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500186.png)

![Diethyl 5',5',9'-trimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11500207.png)


![Ethanone, 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenyl-](/img/structure/B11500229.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methoxybenzamide](/img/structure/B11500230.png)
![3-Benzyl-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11500233.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B11500239.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B11500245.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11500248.png)
![(2Z)-N,4-bis(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enamide](/img/structure/B11500259.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11500268.png)
